N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound features a complex heterocyclic architecture, combining a 1,3-benzodioxole moiety, a sulfanyl-linked acetamide group, and a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-tert-butylphenyl group. Such structural motifs are associated with diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects, as seen in related sulfanyl acetamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-26(2,3)19-7-5-18(6-8-19)24-25(30-27(29-24)11-13-31(4)14-12-27)35-16-23(32)28-20-9-10-21-22(15-20)34-17-33-21/h5-10,15H,11-14,16-17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKNDKIYSYXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction, where a benzo[1,3]dioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting their normal cell cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide):
- Shares the sulfanyl acetamide backbone but replaces the spiroazaspiro system with a 1,3,4-oxadiazole ring and an indolemethyl substituent.
- Exhibits enzyme inhibition activity (e.g., cyclooxygenase), highlighting the role of the sulfanyl group in mediating interactions with catalytic sites .
N-(1,3-Benzodioxol-5-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (ZINC3314262):
- Features a 1,3-diazaspiro[4.5]decane core instead of the triazaspirodeca-diene system.
Bioactivity and Mechanism of Action
- Anti-Exudative Analogues (Compounds 3.1–3.21): Sulfanyl acetamide derivatives with furan-triazole substituents demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Structural similarity in the acetamide linkage correlates with shared anti-inflammatory pathways .
- HDAC Inhibitors (e.g., Aglaithioduline): Compounds with ~70% structural similarity to SAHA (a known HDAC inhibitor) show overlapping pharmacokinetic properties, suggesting that minor structural modifications in the target compound could modulate epigenetic activity .
Computational Similarity Analysis
- Tanimoto Coefficient Analysis : Using MACCS fingerprints, the target compound shows moderate similarity (50–60%) to spiroazaspiro-containing enzyme inhibitors (e.g., ZINC3314262) and lower similarity (<40%) to oxadiazole-based analogues (e.g., 8g) .
- Molecular Docking : The tert-butylphenyl group in the target compound occupies hydrophobic pockets in cyclooxygenase-2 (COX-2) models, a feature absent in simpler acetamide derivatives .
Comparative Data Table
Pharmacokinetic and Selectivity Considerations
- Metabolic Stability : The tert-butylphenyl group in the target compound may slow oxidative metabolism compared to the methylphenyl group in 8g, extending half-life .
- Selectivity : The triazaspiro system’s rigidity reduces off-target interactions versus flexible oxadiazole derivatives, as evidenced by lower cytotoxicity in hepatic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
